molecular formula C12H17N3O B2536911 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2199902-06-0

3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No.: B2536911
CAS No.: 2199902-06-0
M. Wt: 219.288
InChI Key: JSHNYPZVWNXPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[222]octane is a complex organic compound that features a bicyclic structure with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 6-methylpyrazine with a suitable bicyclic precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Biological Activity

3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a complex organic compound with potential biological applications, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyrazine with a bicyclic precursor under specific conditions that may include organic solvents and catalysts to enhance yield and purity . The compound has a molecular formula of C12H17N3OC_{12}H_{17}N_{3}O and a molecular weight of 219.28 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including receptors and enzymes. Preliminary studies suggest that it may modulate pathways involved in pain perception and inflammation, potentially acting as an analgesic or anti-inflammatory agent .

Pharmacological Studies

Recent research has indicated that compounds structurally related to this compound exhibit significant activity against certain targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition is crucial for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which enhances its anti-inflammatory effects .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of azabicyclic compounds can selectively inhibit NAAA, showing IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM) . These findings suggest that modifications to the azabicyclic structure could lead to improved pharmacological profiles.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of related compounds in reducing inflammation and pain. For instance, studies involving Sprague-Dawley rats have shown promising results in terms of bioavailability and therapeutic efficacy when administered orally .

Comparative Analysis

The unique bicyclic structure of this compound distinguishes it from similar compounds such as:

Compound NameStructure TypeNotable Activity
3-[(6-Methylpyrazin-2-yl)oxy]benzoic acidAromaticModerate anti-inflammatory
3-[(6-Methylpyrazin-2-yl)oxy]pyridineHeterocyclicVariable analgesic effects

This table highlights the distinctiveness of this compound in terms of its structural properties and biological activities.

Properties

IUPAC Name

3-(6-methylpyrazin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-6-13-7-12(14-9)16-11-8-15-4-2-10(11)3-5-15/h6-7,10-11H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHNYPZVWNXPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.